β-Glucocerebrosidase (GCase) Inhibitory Potency and Pharmacological Chaperone Activity: Head-to-Head Comparison with Quinazoline Hit
In a high-throughput screen of a 50,000-compound Maybridge library, 5-bromo-N-3-pyridinyl-2-furancarboxamide (reported as a '5-substituted pyridinyl-2-furamide') was identified as one of only two non-carbohydrate inhibitors of β-glucocerebrosidase (GCase). This compound demonstrated an IC50 of 8 μM, compared to an IC50 of 5 μM for the co-identified 2,4-diamino-5-substituted quinazoline hit [1]. Both compounds increased functional GCase levels by 1.5- to 2.5-fold in N370S and F213I Gaucher disease patient fibroblasts, confirming pharmacological chaperone activity [1].
| Evidence Dimension | β-Glucocerebrosidase (GCase) Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 8 μM; 1.5–2.5-fold increase in functional GCase levels in N370S/F213I GD fibroblasts |
| Comparator Or Baseline | 2,4-Diamino-5-substituted quinazoline: IC50 = 5 μM; 1.5–2.5-fold increase in functional GCase levels |
| Quantified Difference | Target compound is 1.6-fold less potent (8 μM vs 5 μM) in enzyme inhibition but achieves equivalent cellular functional rescue (1.5–2.5-fold) |
| Conditions | High-throughput screen of Maybridge 50,000-compound library; enzyme inhibition assay against GCase; functional rescue assay in N370S or F213I Gaucher disease patient fibroblasts |
Why This Matters
This is the only published quantitative biological activity data for this compound class, establishing a defined benchmark for potency and functional efficacy that informs its selection for Gaucher disease chaperone research and structure-activity relationship studies.
- [1] Tropak, M. B., et al. (2008). Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β‐Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry. ChemBioChem, 9(16), 2650-2662. DOI: 10.1002/cbic.200800342 View Source
